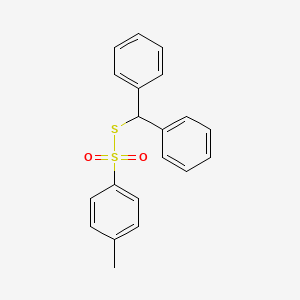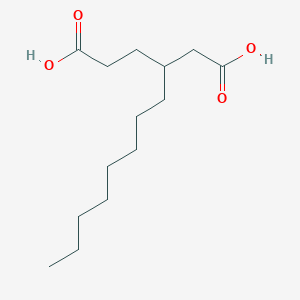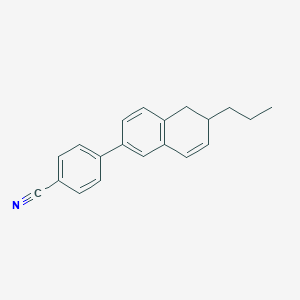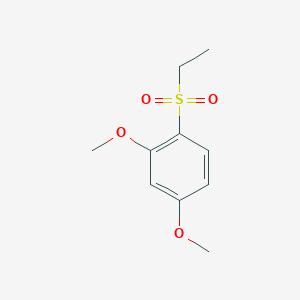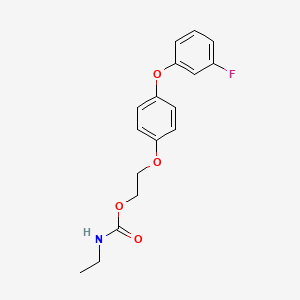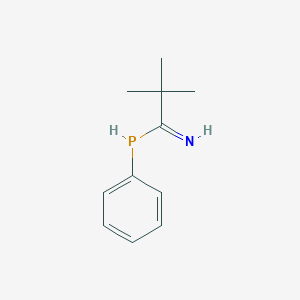
2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine is an organophosphorus compound that features a phosphanyl group attached to a propan-1-imine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine typically involves the reaction of 2,2-dimethyl-1-phenyl-1-propanol with a phosphanyl reagent under controlled conditions. The reaction is often catalyzed by transition metals such as copper or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted phosphanyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine involves its interaction with molecular targets through the phosphanyl group. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound can also participate in catalytic cycles, enhancing the efficiency of chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1-phenyl-1-propanol: A precursor in the synthesis of 2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine.
Triphenylphosphine: A commonly used phosphine ligand in coordination chemistry.
2-Phenyl-2-propanol: Another related compound with similar structural features.
Propriétés
Numéro CAS |
87218-76-6 |
|---|---|
Formule moléculaire |
C11H16NP |
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
2,2-dimethyl-1-phenylphosphanylpropan-1-imine |
InChI |
InChI=1S/C11H16NP/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h4-8,12-13H,1-3H3 |
Clé InChI |
HCDJYNSPEJHZPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=N)PC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


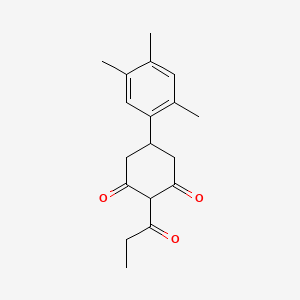
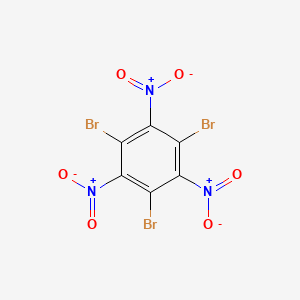
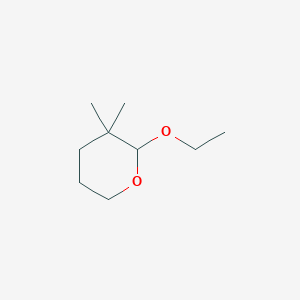
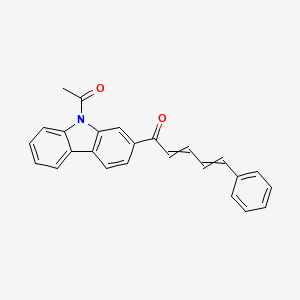
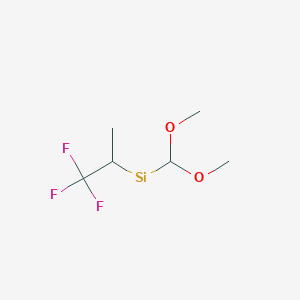
![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
